Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl] group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- typically involves the reaction of benzoic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzoic acid is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester of benzoic acid.
Step 2: The tert-butyl ester is then reacted with methylamine to introduce the methylamino group, resulting in the formation of benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, which lacks the 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl] group.
4-Aminobenzoic acid: A similar compound with an amino group at the para position.
4-Methylbenzoic acid: A compound with a methyl group at the para position.
Uniqueness
Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]- is unique due to the presence of the 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl] group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h4-7,15H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMCXFZHOEUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.